molecular formula C10H13NO5 B1403772 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate CAS No. 1369515-33-2

2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate

Cat. No.: B1403772
CAS No.: 1369515-33-2
M. Wt: 227.21 g/mol
InChI Key: NNOVNCLITMBYRW-UHFFFAOYSA-N
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Description

2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate is a chemical compound with the molecular formula C10H13NO5 and a molecular weight of 227.22 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and a tetrahydropyran ring, making it an interesting subject for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as esterases and proteases, which catalyze the hydrolysis of ester and peptide bonds, respectively . The nature of these interactions involves the formation of a covalent bond between the compound and the active site of the enzyme, leading to the inhibition or modification of the enzyme’s activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the flux of metabolites through various metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding interactions typically involve the formation of covalent or non-covalent bonds with the target biomolecule, leading to conformational changes that affect its activity. Enzyme inhibition or activation occurs through the modification of the enzyme’s active site, either blocking substrate access or enhancing catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound may exhibit beneficial effects such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and tissue damage . Threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are observed. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by esterases and other hydrolytic enzymes, leading to the formation of metabolites that may have distinct biological activities. The interaction with metabolic enzymes can affect the overall metabolic balance within cells, influencing processes such as energy production, biosynthesis, and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms or passive diffusion, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments, including the cytoplasm, nucleus, and organelles . The localization and accumulation of this compound can influence its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . The subcellular localization of this compound is essential for its role in cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate typically involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as modulation of metabolic pathways or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dioxopyrrolidin-1-yl acetate
  • 2,5-dioxopyrrolidin-1-yl butyrate
  • 2,5-dioxopyrrolidin-1-yl hexanoate

Uniqueness

2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate is unique due to its combination of a pyrrolidinone ring and a tetrahydropyran ring. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c12-8-1-2-9(13)11(8)16-10(14)7-3-5-15-6-4-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOVNCLITMBYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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